8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Xanthine derivative PDE inhibitor Adenosine receptor antagonist

8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476481-06-8) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. It features a 3-methyl group, a 7-(2-hydroxyethyl) substituent analogous to etofylline, and a distinctive 8-hexylamino moiety.

Molecular Formula C14H23N5O3
Molecular Weight 309.36 g/mol
CAS No. 476481-06-8
Cat. No. B12041641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS476481-06-8
Molecular FormulaC14H23N5O3
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCCCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
InChIInChI=1S/C14H23N5O3/c1-3-4-5-6-7-15-13-16-11-10(19(13)8-9-20)12(21)17-14(22)18(11)2/h20H,3-9H2,1-2H3,(H,15,16)(H,17,21,22)
InChIKeyZRBLVQXKDGBXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476481-06-8): A Specialized 8-Aminoalkyl Xanthine Derivative for Research Procurement


8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 476481-06-8) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative [1]. It features a 3-methyl group, a 7-(2-hydroxyethyl) substituent analogous to etofylline, and a distinctive 8-hexylamino moiety . This structural architecture places it within the broader class of 8-aminoalkyl xanthines, a family recognized for phosphodiesterase (PDE) inhibition and adenosine receptor antagonism [2]. The compound is available as a specialty chemical from suppliers like Sigma-Aldrich (AldrichCPR) with a typical purity of 95% .

8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Why In-Class Analogs Cannot Be Simply Interchanged


Within the 8-substituted xanthine family, minor structural modifications at the N-3, N-7, and C-8 positions produce profound shifts in target affinity, subtype selectivity, and physicochemical properties. The specific combination of an 8-hexylamino group and an N-7 hydroxyethyl tail in this compound is distinct from simpler analogs like theophylline (1,3-dimethylxanthine) or 8-n-hexylaminotheophylline . Prior studies on C8-substituted xanthines demonstrate that the nature of the 8-substituent can shift adenosine A2A receptor Ki values by over two orders of magnitude, making simple analog substitution scientifically unjustifiable without direct comparative data [1].

Product-Specific Quantitative Evidence Guide for 8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


Structural Differentiation from Theophylline and Etofylline: Implications for PDE and Adenosine Receptor Target Engagement

The target compound is structurally differentiated from theophylline (1,3-dimethylxanthine) by the addition of an N-7 hydroxyethyl group and an 8-hexylamino group. It is differentiated from etofylline (7-(2-hydroxyethyl)theophylline) by the replacement of the 8-H with an 8-hexylamino group [1][2]. In the broader class of 8-substituted xanthines, the introduction of C8-aminoalkyl substituents is known to dramatically modulate adenosine A2A receptor affinity, with Ki values for various C8-substituted xanthines ranging from 11.9 nM (for a C8-styryl derivative) to >10,000 nM for less optimized substituents [3]. The hexylamino chain in this compound is predicted to occupy a distinct hydrophobic pocket within the target protein compared to methylamino or unsubstituted analogs, though direct quantitative binding data for this specific compound in a comparator study is not available in the open literature [3].

Xanthine derivative PDE inhibitor Adenosine receptor antagonist Structure-Activity Relationship

Potential Phosphodiesterase (PDE) Inhibitory Activity: Class-Level Evidence from 8-Aminoalkyl Xanthines

8-Aminoalkyl substituted xanthines have been identified as potent pan-PDE inhibitors in multiple studies . In a study on Mucor rouxii PDE, 8-aminohexylamino cAMP exhibited an IC50 of approximately 1 µM, demonstrating that the 8-aminohexyl motif is compatible with PDE active site binding [1]. The antiasthmatic xanthine derivative S 9795 (a structurally related 8-aminoalkyl xanthine) was reported to be 100 times more active as a cAMP PDE inhibitor than theophylline, underscoring the potential for substantial potency gains with proper 8-aminoalkyl substitution [2]. While direct IC50 values for the target compound against specific PDE isoforms have not been published, these class-level data support the hypothesis that the 8-hexylamino group confers PDE inhibitory potential superior to unsubstituted xanthines.

Phosphodiesterase inhibitor cAMP Bronchodilator Xanthine

Purity and Procurement Grade: 95% Baseline with Analytical Characterization

The target compound is supplied as SALOR-INT L216534-1EA through Sigma-Aldrich's AldrichCPR line with a documented purity of 95.00% . Spectroscopic characterization data, including 1H NMR, is available through the SpectraBase spectral database, providing a reference fingerprint for identity verification [1]. This level of characterization exceeds that of many research-grade xanthine analogs offered by non-certified vendors, ensuring reproducibility in biological assays where impurity-driven off-target effects could confound interpretation.

Chemical purity Quality control Analytical chemistry Procurement specification

Best Research and Industrial Application Scenarios for 8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


Structure-Activity Relationship (SAR) Studies on Xanthine-Based PDE Inhibitors

This compound serves as a key intermediate scaffold for exploring the effect of 8-aminoalkyl chain length on PDE isoform selectivity. Its 8-hexylamino group provides a six-carbon hydrophobic contact that can be systematically compared with 8-methylamino, 8-butylamino, or 8-octylamino analogs to map the PDE active site lipophilic pocket [1].

Adenosine Receptor Subtype Selectivity Profiling

The compound can be used as a probe to differentiate adenosine A1, A2A, A2B, and A3 receptor binding. The 8-aminoalkyl substitution is known to shift selectivity from A1 toward A2A in certain xanthine series, making this compound a valuable tool for dissecting receptor subtype pharmacology [2].

Comparative Bronchodilator Pharmacology Research

Based on the class-level evidence that 8-aminoalkyl xanthines (e.g., S 9795) exhibit 100-fold greater PDE inhibitory potency than theophylline, this compound can be benchmarked against theophylline and etofylline in tracheal ring or bronchoconstriction assays to quantify its functional efficacy [1].

Physicochemical Property Optimization for CNS Penetration

The N-7 hydroxyethyl group reduces lipophilicity relative to N-7 unsubstituted theophylline analogs, while the 8-hexylamino chain increases it. This balanced polarity profile can be exploited in studies correlating xanthine LogP values with blood-brain barrier penetration, as 8-substituted xanthines devoid of central stimulatory activity have been previously identified [1].

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